(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-7H,4,8-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFFEGIUXFJRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197895 | |
| Record name | 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124257-63-2 | |
| Record name | 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124257-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine typically involves the reaction of benzylamine with a suitable tetrahydropyridine precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The benzyl group or the methanamine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Scientific Research Applications of (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine
This compound, a chemical compound with the molecular formula and a molecular weight of 202.30 g/mol, has applications in scientific research across various fields. Its primary applications lie in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
Synthesis of Complex Molecules This compound can be used to create more complex structures with specific properties for various applications.
Reagent in Organic Reactions It participates in different types of reactions, such as oxidation, reduction, and substitution, allowing for the introduction of various functional groups. Oxidation can yield N-oxides, while reduction can produce saturated amines, and substitution reactions can lead to a wide range of derivatives. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Biology
The compound is studied for its interactions with biological systems and its effects on cellular processes. Its mechanism of action involves interaction with specific molecular targets and pathways, potentially binding to receptors or enzymes and modulating their activity, leading to various physiological effects.
Medicine
This compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry
Mechanism of Action
The mechanism of action of (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Similarity Score* | Key Properties |
|---|---|---|---|---|---|
| (1-Benzyl-...)methanamine (124257-63-2) | C₁₃H₁₈N₂ | 1-Benzyl, 3-methanamine | ~202.30 (calculated) | Reference (1.00) | High lipophilicity, potential CNS activity |
| 1-Benzyl-4-methyl-... HCl (32018-57-8) | C₁₃H₁₈ClN | 1-Benzyl, 4-methyl, HCl salt | Not reported | 0.97 | Improved solubility, steric hindrance |
| (1-Methyl-...)dihydrochloride (2803861-35-8) | C₇H₁₆Cl₂N₂ | 1-Methyl, dihydrochloride | 199.12 | N/A | Reduced lipophilicity, enhanced stability |
| Methyl 3-(1-Benzyl-...)propanoate | C₁₆H₂₁NO₂ | 3-Propanoate ester | 259.34 | N/A | Prodrug potential, ester hydrolysis |
*Similarity scores based on structural fingerprints (e.g., Tanimoto coefficient) from .
Implications for Drug Discovery and Development
The structural nuances of this compound and its analogs highlight critical considerations for drug design:
- Similarity Assessment : Computational methods for similarity comparison (e.g., fingerprint-based vs. shape-based approaches) can yield divergent results, affecting virtual screening outcomes .
- Functional Group Trade-offs : While the benzyl group favors CNS targeting, its replacement with polar groups (e.g., esters or salts) may optimize pharmacokinetics for peripheral targets.
- Metabolic Considerations : Oxime or methylidene derivatives (e.g., CAS 2138396-08-2 ) suggest metabolic pathways requiring evaluation in stability assays.
Biological Activity
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine, with the CAS number 124257-63-2, is a chemical compound characterized by the molecular formula and a molecular weight of 202.30 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities and therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | (1-benzyl-3,6-dihydro-2H-pyridin-5-yl)methanamine |
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.30 g/mol |
| CAS Number | 124257-63-2 |
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with a tetrahydropyridine precursor under controlled conditions. The specific methods employed can vary but generally include optimizing reaction conditions and purification techniques to ensure high yield and purity of the compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors or enzymes, which can lead to various physiological effects. Notably, its structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.
Research Findings
Recent studies have explored the compound's effects on cellular processes and its potential therapeutic properties:
- Neuroprotective Effects : Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. This compound may share similar attributes due to its structural similarities with known neuroprotective agents.
- Antidepressant Activity : Some studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models. This opens avenues for investigating this compound as a potential candidate for treating depression .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress in various diseases .
Case Studies
Several case studies have highlighted the biological significance of related compounds:
- A study demonstrated that tetrahydropyridine derivatives could enhance cognitive function in rodent models by modulating cholinergic signaling pathways.
- Another investigation reported that specific structural modifications in tetrahydropyridine compounds resulted in improved binding affinity to serotonin receptors, suggesting potential applications in mood disorders.
Comparative Analysis
To further understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine | Moderate | Neurotoxic properties |
| 1-Methyl-4-phenylpyridinium (MPP+) | High | Neurotoxin used in Parkinson's research |
The distinct substitution pattern of this compound contributes to its unique chemical and biological properties compared to these related compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine, and what reaction conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via alkylation of pyridine derivatives using formaldehyde and ammonia/primary amines under acidic or basic conditions. Key steps include imine intermediate formation followed by reduction. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .
- Critical Parameters : Temperature control (to avoid side reactions), pH optimization, and selection of reducing agents (e.g., NaBH₄ or LiAlH₄). Purification via distillation or chromatography ensures high purity .
Q. Which spectroscopic and crystallographic techniques are recommended for structural validation of this compound?
- Techniques :
- NMR : For confirming amine and benzyl group positions.
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, especially for resolving tetrahydropyridine ring conformations .
- Mass Spectrometry : Exact mass determination (e.g., 193.010220 g/mol) to verify molecular formula .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Ligand Design : Structural analogs (e.g., Xanomeline) suggest potential as CNS-targeting ligands due to the benzyl-tetrahydropyridine scaffold .
- Bioactivity Screening : Used in assays targeting enzymes or receptors (e.g., acetylcholinesterase or dopamine receptors) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in pharmacological data for this compound?
- Approach :
- Molecular Dynamics (MD) Simulations : Study binding stability with receptors (e.g., using 3D models from CAS 262295-96-5 analogs) .
- Docking Studies : Compare binding modes across inconsistent datasets to identify key interactions (e.g., hydrogen bonding with triazole derivatives) .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methods :
- Chiral Catalysts : Use of (R)- or (S)-specific catalysts during imine reduction .
- Chromatographic Resolution : Chiral HPLC columns (e.g., amylose-based) for separating enantiomers .
- Analysis : Circular Dichroism (CD) spectroscopy to confirm enantiomeric excess .
Q. How do structural modifications (e.g., methyl or triazole substitutions) alter the compound’s physicochemical properties?
- Case Study :
- Triazole Derivatives : Substitution at the phenyl ring (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) increases hydrophilicity and binding affinity for metal ions .
- Methyl Groups : Trimethylpyridine analogs show enhanced metabolic stability compared to non-methylated derivatives .
Analytical and Safety Considerations
Q. What validated analytical methods ensure quality control during synthesis?
- GC/MS : For quantifying intermediates and final product purity (e.g., validated parameters: linearity R² > 0.99, recovery 95–105%) .
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) for monitoring reaction progress .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Waste Disposal : Classify as hazardous organic waste; incineration via licensed facilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
